![molecular formula C17H18N4S B5211612 4-[4-(4-ethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5211612.png)

4-[4-(4-ethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

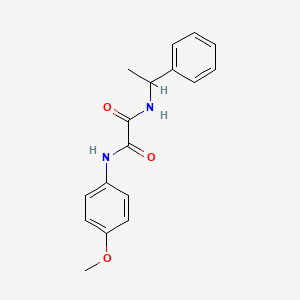

The compound “4-[4-(4-ethylphenyl)-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine” is a complex organic molecule that contains a triazole ring and a pyridine ring . Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .

Synthesis Analysis

While the specific synthesis process for this compound isn’t available, triazoles are generally synthesized through the reaction of azides with alkynes, a process known as click chemistry . The yields of such reactions are often high, and the process is considered environmentally friendly .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a pyridine ring. The ethyl and ethylthio groups attached to the triazole ring would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation and N-acylation . The specific reactions that this compound would undergo would likely depend on the conditions and the presence of other reactive species.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethyl and ethylthio groups could influence its solubility, while the presence of the triazole and pyridine rings could influence its reactivity .Scientific Research Applications

- AKOS000369870 has shown promise as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancers. Mechanistic studies suggest that it may inhibit cell proliferation, induce apoptosis, and interfere with tumor growth pathways .

- Inflammation plays a crucial role in various diseases. Studies have investigated AKOS000369870’s anti-inflammatory potential. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

- AKOS000369870 has been studied for its neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are particularly interested in its potential for Alzheimer’s and Parkinson’s disease .

- The compound exhibits antimicrobial effects against bacteria, fungi, and parasites. Investigations have focused on its activity against drug-resistant strains, making it a candidate for novel antimicrobial therapies .

- Researchers have explored AKOS000369870’s impact on cardiovascular health. It may influence blood pressure regulation, vascular function, and lipid metabolism. These findings could have implications for cardiovascular diseases .

- Beyond specific applications, AKOS000369870 serves as a valuable tool in chemical biology and drug discovery. Its unique structure and interactions with cellular targets make it an interesting lead compound for designing new drugs .

Anticancer Properties

Anti-Inflammatory Activity

Neuroprotective Effects

Antimicrobial Activity

Cardiovascular Applications

Chemical Biology and Drug Discovery

Mechanism of Action

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the known biological activities of triazoles, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name |

4-[4-(4-ethylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4S/c1-3-13-5-7-15(8-6-13)21-16(14-9-11-18-12-10-14)19-20-17(21)22-4-2/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDVGWXJUPIZSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=NN=C2SCC)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline](/img/structure/B5211534.png)

![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)

![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)

![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5211552.png)

![N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5211555.png)

![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5211572.png)

![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide](/img/structure/B5211580.png)

![{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5211591.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5211594.png)

![N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B5211601.png)

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211608.png)